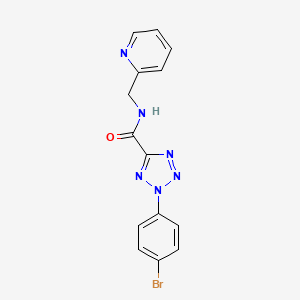

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396782-83-4

Cat. No.: VC4402026

Molecular Formula: C14H11BrN6O

Molecular Weight: 359.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396782-83-4 |

|---|---|

| Molecular Formula | C14H11BrN6O |

| Molecular Weight | 359.187 |

| IUPAC Name | 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H11BrN6O/c15-10-4-6-12(7-5-10)21-19-13(18-20-21)14(22)17-9-11-3-1-2-8-16-11/h1-8H,9H2,(H,17,22) |

| Standard InChI Key | NTGAKLRHGNYSHA-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Introduction

Structural Features:

-

Tetrazole Ring: The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms. It is commonly used in medicinal chemistry for its bioisosteric properties, often replacing carboxylic acids in drug design.

-

Bromophenyl Group: The presence of a bromine atom on the phenyl ring enhances the compound's electrophilicity and potential for halogen bonding, which can influence receptor binding.

-

Pyridin-2-ylmethyl Group: This moiety introduces aromaticity and electron-donating properties, which may contribute to the compound's biological activity.

-

Carboxamide Functionality: The amide group provides hydrogen bonding capabilities, crucial for interactions with biological targets.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions:

-

Formation of Tetrazole Core:

-

A precursor such as 4-bromobenzonitrile reacts with sodium azide under acidic conditions to form the tetrazole ring.

-

-

Amidation Reaction:

-

The tetrazole intermediate undergoes amidation with pyridin-2-ylmethylamine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

-

Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties due to their ability to disrupt bacterial enzyme systems. The bromophenyl group may enhance activity against Gram-positive and Gram-negative bacteria by increasing lipophilicity.

Anticancer Potential

The compound's structural features suggest it could inhibit specific cancer-related enzymes or receptors through molecular docking interactions. Tetrazoles have been studied for their apoptosis-inducing abilities in cancer cells.

Anti-inflammatory Effects

Tetrazoles have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Docking studies could confirm its binding affinity to these targets.

Applications in Medicinal Chemistry

-

Drug Development:

-

The tetrazole moiety is often explored as a bioisostere for carboxylic acids in pharmaceuticals.

-

The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.

-

-

Pharmacokinetics Optimization:

-

Structural modifications could improve its solubility and bioavailability.

-

The bromine atom allows for further derivatization to enhance pharmacological properties.

-

-

Therapeutic Areas:

-

Potential applications include antimicrobial therapy, anti-inflammatory drugs, or anticancer agents.

-

Future Research Directions

-

In Vivo Studies:

-

Assessing pharmacokinetics, toxicity, and therapeutic efficacy in animal models.

-

-

Structure-Activity Relationship (SAR):

-

Exploring substitutions on the phenyl or pyridine rings to optimize biological activity.

-

-

Combination Therapies:

-

Investigating synergistic effects with existing drugs for enhanced therapeutic outcomes.

-

This comprehensive analysis highlights the significance of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide as a promising compound in medicinal chemistry research. Further studies are warranted to fully elucidate its potential applications and optimize its pharmacological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume